2,2'-Dithiodibenzoyl chloride
Overview
Description
2,2'-Dithiodibenzoyl chloride is a chemical compound that has garnered interest in various scientific studies due to its unique molecular structure and potential applications in organic synthesis. It serves as a key intermediate in the synthesis of macrocycles and complex organic molecules, showcasing its versatility and importance in chemical research.
Synthesis Analysis
The synthesis of 2,2'-Dithiodibenzoyl chloride has been explored through various methods, including the condensation reactions involving 2,2'-dithiodibenzoyl chloride with different diols and glycols. This process has been demonstrated to afford cyclic esters with varying yields, emphasizing the compound's role in forming macrocyclic structures (Drewes & Riphagen, 1976)).
Molecular Structure Analysis
The molecular structure of 2,2'-Dithiodibenzoyl chloride has been extensively analyzed through X-ray diffraction studies. These studies reveal intricate details about its molecular conformation, highlighting the presence of intramolecular sulfur(II)—oxygen interactions that are pivotal in determining its chemical behavior and reactivity (Párkányi et al., 1989)).
Chemical Reactions and Properties
2,2'-Dithiodibenzoyl chloride undergoes a range of chemical reactions, forming various derivatives with significant chemical properties. For instance, its reaction with amines and phenols leads to the formation of bis(carbamoyl) disulfides and bis(oxycarbonyl) disulfides, respectively, showcasing its reactivity and functional versatility (Kobayashi et al., 1973)).
Physical Properties Analysis
The physical properties of 2,2'-Dithiodibenzoyl chloride, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different chemical environments. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice, which have not been explicitly detailed in the available literature but are critical for its application in synthesis and material science.
Chemical Properties Analysis
2,2'-Dithiodibenzoyl chloride's chemical properties, including its reactivity with various organic and inorganic substrates, stability under different conditions, and potential as a synthetic intermediate, are areas of active research. Its ability to form cyclic esters and macrocycles through condensation reactions is a testament to its chemical versatility and utility in organic synthesis.
- Drewes, S. E., & Riphagen, B. (1976). Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives. Journal of The Chemical Society-perkin Transactions 1, 8, 2574-2576. DOI: 10.1039/P19760002574.
- Párkányi, L., Kălmăn, A., Kucsman, Á., & Kapovits, I. (1989). Intramolecular sulphur(II)—oxygen interaction in acyl chlorides: an X-ray study of 2,2′-thiodibenzoyl chloride and 2,2′-dithiodibenzoyl chloride. Journal of Molecular Structure, 198, 355-364. DOI: 10.1016/0022-2860(89)80049-3.
- Kobayashi, N., Osawa, A., & Fujisawa, T. (1973). SYNTHESIS AND SOME REACTIONS OF DITHIOBIS(CARBONYL CHLORIDE). Chemistry Letters, 2, 1315-1318. DOI: 10.1246/CL.1973.1315.
Scientific Research Applications
Synthesis of Substituted Phenoxathiins : Thionyl chloride treatment of aromatic sulphoxides in the presence of 2,2'-Dithiodibenzoyl chloride can produce substituted phenoxathiins, offering a safer alternative to toxic pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (Granoth, 1974).
Structural Analysis : Studies on the molecular structures of 2,2'-Dithiodibenzoyl chloride reveal no essential change in conformation and structural data, preserving the skew conformation when o-COOMe is replaced by o-COCl (Párkányi et al., 1989).
Mercury Ion Detection : A novel dithio derivatized macrotricyclic compound (cryptand) effectively selects mercury ions, enabling direct determination of mercury in water samples (Patel, Kumar, & Menon, 2009).
Fuel Desulfurization : Redox ionic liquids based on iron chloride, involving 2,2'-Dithiodibenzoyl chloride, effectively remove harmful compounds from fuels, achieving a high removal rate of dibenzothiophene under mild reaction conditions (Li et al., 2009).
Synthesis of Cyclic Esters : Cyclization of 2,2'-dithiodibenzoic acid derivatives with alkanediols, but-2-yne-1,4-diol, triethylene glycol, and tetraethylene glycol yields cyclic esters with potential applications in various domains (Drewes & Riphagen, 1976).
Anti-HIV Activity : Novel macrocyclic benzamides with a disulfide bridge show promising anti-HIV activity, particularly dilactams with 12-membered rings demonstrating potent inhibition of HIV-1 and HIV-2 replication in infected MT-4 cells (Jhaumeer-Laulloo & Witvrouw, 2001).
Advanced Reduction Processes : ARPs (Advanced Reduction Processes) effectively degrade 1,2-dichloroethane within 20 minutes in alkaline conditions, with sulfite/UV ARP showing the highest degradation efficiency, involving 2,2'-Dithiodibenzoyl chloride (Liu et al., 2014).
Ion-Selective Membrane Electrodes : The developed electrode shows fast and stable response to lead ions, making it suitable for potentiometric titration and determination of anions (Gholivand & Mohammadi, 2003).
properties
IUPAC Name |
2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFZYLCRXIWFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173270 | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dithiodibenzoyl chloride | |
CAS RN |
19602-82-5 | |
Record name | 2,2′-Dithiodibenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19602-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019602825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiodibenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-Dithiodibenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTG6BZ2BVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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